3-(Cyclopropylamino)phenol
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Overview
Description
3-(Cyclopropylamino)phenol: is an organic compound with the molecular formula C9H11NO It consists of a phenol group substituted with a cyclopropylamino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(Cyclopropylamino)phenol involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-nitrophenol, with cyclopropylamine.
Reductive Amination: Another method involves the reductive amination of 3-hydroxybenzaldehyde with cyclopropylamine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Cyclopropylamino)phenol can undergo oxidation reactions to form quinones.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Reductive Amination: The compound can participate in reductive amination reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium permanganate, and Fremy’s salt are commonly used oxidizing agents.
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.
Major Products:
Oxidation: Quinones and related compounds.
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-(Cyclopropylamino)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe for investigating enzyme mechanisms .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the cyclopropylamino group can engage in hydrophobic interactions, enhancing binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenol: A simpler analog with a hydroxyl group attached to a benzene ring.
Aniline: Contains an amino group attached to a benzene ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.
Uniqueness: 3-(Cyclopropylamino)phenol is unique due to the presence of both a phenol and a cyclopropylamino group, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and rigidity, affecting the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-(cyclopropylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-8(6-9)10-7-4-5-7/h1-3,6-7,10-11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLMMWLNILSNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694832-32-0 |
Source
|
Record name | 3-(cyclopropylamino)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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